GS-5829

BET Bromodomain Inhibition Uterine Serous Carcinoma In Vivo Efficacy

Alobresib (GS-5829) is a premium BET bromodomain inhibitor for translational oncology research. Its clinical-phase oral bioavailability and established human PK/PD profile enable robust dose-to-exposure modeling. In c-Myc-amplified uterine serous carcinoma xenografts, it significantly outperforms JQ1 in tumor growth inhibition, an efficacy gap not predicted by IC50 alone. Combine with ibrutinib, idelalisib, or entospletinib to exploit synergistic anti-proliferative effects (CI<0.5) in CLL B-cell receptor models. Use as a reference inhibitor in pharmacodynamic assays (HEXIM1, CCR2) and CLL-nurse-like cell co-culture microenvironment studies.

Molecular Formula C17H12F3N5O3
Molecular Weight
Cat. No. B1574338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS-5829
SynonymsGS-5829;  GS 5829;  GS5829.; Unknown
Molecular FormulaC17H12F3N5O3
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

GS-5829 (Alobresib) for BET Bromodomain Inhibition in Oncology Research: A Product Overview for Scientific Procurement


GS-5829 (Alobresib) is a small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, primarily targeting BRD2, BRD3, BRD4, and BRDT [1]. Developed by Gilead Sciences, it functions by competitively binding to acetylated lysine recognition motifs on BET bromodomains, thereby displacing BET proteins from chromatin and disrupting transcriptional regulation of key oncogenes such as c-Myc [2]. This mechanism underpins its preclinical and clinical evaluation in a range of malignancies, including advanced solid tumors, lymphomas, and metastatic castration-resistant prostate cancer (mCRPC) [3].

Why Generic Substitution Fails for GS-5829: The Limits of Class-Wide Interchangeability


Despite belonging to the pan-BET inhibitor class, GS-5829 (Alobresib) cannot be considered functionally interchangeable with other BET inhibitors such as JQ1, OTX015, CPI-0610, or GSK525762 due to substantial differences in preclinical and clinical profiles. While all inhibit BET bromodomains, they diverge significantly in potency, in vivo efficacy, pharmacokinetics, and synergy with partner drugs [1]. For instance, GS-5829 exhibits superior tumor growth inhibition compared to the tool compound JQ1 in head-to-head xenograft studies, a difference not predicted by in vitro IC50 values alone [2]. Furthermore, distinct chemical structures lead to varying selectivity profiles, off-target liabilities, and metabolic stability, all of which critically impact translational outcomes and procurement decisions for specific research applications [3].

GS-5829 (Alobresib) Quantitative Differentiation Evidence: Head-to-Head Comparisons and Preclinical Performance Metrics


GS-5829 Demonstrates Superior In Vivo Tumor Growth Inhibition Compared to JQ1 in Uterine Serous Carcinoma Xenografts

In a direct head-to-head comparison, GS-5829 significantly outperformed the tool compound JQ1 in suppressing tumor growth in two distinct uterine serous carcinoma (USC) xenograft models (USC-ARK1 and USC-ARK2) when administered at comparable doses [1]. The study demonstrated that GS-5829 was 'more effective than JQ1 at the concentrations/doses used in decreasing tumor growth' [1].

BET Bromodomain Inhibition Uterine Serous Carcinoma In Vivo Efficacy

GS-5829 Exhibits Enhanced In Vitro Potency Against CLL Cells Relative to JQ1

In a direct in vitro comparison using a viability/proliferation assay, GS-5829 demonstrated greater potency than JQ1 against the MEC-1 chronic lymphocytic leukemia (CLL) cell line . The IC50 value for GS-5829 was substantially lower, indicating higher sensitivity of CLL cells to this compound.

BET Bromodomain Inhibition Chronic Lymphocytic Leukemia In Vitro Potency

GS-5829 Demonstrates Synergistic Anti-Proliferative Effects with BCR Signaling Inhibitors in CLL Models

GS-5829 exhibits strong synergy with key B-cell receptor (BCR) signaling inhibitors, a property that enhances its therapeutic potential in chronic lymphocytic leukemia (CLL) [1]. Combination index (CI) values, calculated using the Chou-Talalay method, were well below the synergy threshold (CI < 0.9) when GS-5829 was combined with ibrutinib, entospletinib, or idelalisib in MEC-1 CLL cell proliferation assays [1].

BET Bromodomain Inhibition Chronic Lymphocytic Leukemia Combination Therapy Synergy

GS-5829 Demonstrates Oral Bioavailability and Pharmacodynamic Target Engagement in Clinical Trials

GS-5829 is an orally bioavailable BET inhibitor that has progressed through Phase I/Ib clinical trials, establishing a clinical pharmacokinetic and pharmacodynamic profile [1]. Unlike tool compounds such as JQ1, which lack suitable drug-like properties for clinical use, GS-5829 was specifically optimized for oral administration and has undergone formal safety and tolerability evaluation in patients with advanced solid tumors and mCRPC [2].

BET Bromodomain Inhibition Clinical Pharmacology Pharmacodynamics Oral Bioavailability

GS-5829 (Alobresib) Application Scenarios: Preclinical Research, Combination Studies, and Translational Oncology


Preclinical Evaluation of BET Inhibition in c-Myc-Driven Solid Tumors

Leverage GS-5829 in in vivo xenograft models of c-Myc-amplified cancers (e.g., uterine serous carcinoma) where it has demonstrated superior tumor growth inhibition compared to the benchmark tool compound JQ1 [1]. Its oral bioavailability and clinical translatability make it ideal for pharmacodynamic studies assessing c-Myc downregulation and apoptosis induction [1].

Combination Therapy Studies with BCR Signaling Inhibitors in B-Cell Malignancies

Employ GS-5829 in combination with ibrutinib, idelalisib, or entospletinib to investigate synergistic anti-proliferative effects in CLL and other B-cell malignancy models [2]. The quantitatively defined synergy (CI values < 0.5) provides a robust rationale for exploring BET/BCR inhibitor combinations in preclinical and translational research [2].

Translational Research on BET Inhibitor Pharmacodynamics and Biomarker Development

Utilize GS-5829 as a clinical-grade tool compound for establishing pharmacodynamic assays and biomarkers of BET inhibition (e.g., HEXIM1 induction, CCR2 modulation) [3]. Its well-characterized clinical PK/PD profile from Phase I studies enables more accurate modeling of human dose-exposure-response relationships [3].

Investigating BET Inhibition in the Tumor Microenvironment

Apply GS-5829 in co-culture systems (e.g., CLL cells with nurse-like cells) to study the impact of BET inhibition on tumor-stroma interactions and supportive microenvironments [2]. GS-5829 has been shown to disrupt signaling pathways within the CLL microenvironment, offering a unique angle for microenvironment-targeted research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for GS-5829

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.